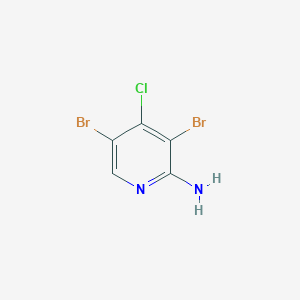3,5-Dibromo-4-chloropyridin-2-amine
CAS No.: 1242329-23-2
Cat. No.: VC3417639
Molecular Formula: C5H3Br2ClN2
Molecular Weight: 286.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1242329-23-2 |
|---|---|
| Molecular Formula | C5H3Br2ClN2 |
| Molecular Weight | 286.35 g/mol |
| IUPAC Name | 3,5-dibromo-4-chloropyridin-2-amine |
| Standard InChI | InChI=1S/C5H3Br2ClN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) |
| Standard InChI Key | LGSFOPKQUAVZJX-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=N1)N)Br)Cl)Br |
| Canonical SMILES | C1=C(C(=C(C(=N1)N)Br)Cl)Br |
Introduction
Chemical Identity and Structural Features
3,5-Dibromo-4-chloropyridin-2-amine is a halogenated aminopyridine characterized by a pyridine ring with two bromine atoms at positions 3 and 5, a chlorine atom at position 4, and an amino group at position 2. This unique substitution pattern contributes to its value as a synthetic intermediate.
| Parameter | Value |
|---|---|
| CAS Number | 1242329-23-2 |
| Molecular Formula | C₅H₃Br₂ClN₂ |
| Molecular Weight | 286.35 g/mol |
| MDL Number | MFCD23131122 |
| IUPAC Name | 3,5-dibromo-4-chloropyridin-2-amine |
| SMILES Notation | NC1=NC=C(Br)C(Cl)=C1Br |
| European Community (EC) Number | 976-663-3 |
The compound features a heterocyclic structure with strategically positioned halogen atoms that enhance its reactivity and potential for further functionalization in synthetic applications .
Physical and Chemical Properties
Understanding the physical and chemical properties of 3,5-Dibromo-4-chloropyridin-2-amine is essential for both research applications and handling considerations. The substance presents as a solid compound with specific stability requirements.
| Property | Description |
|---|---|
| Physical State | Solid |
| Color | Not specifically reported |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P305+P351+P338 |
| Purity | Commercial samples typically available at ≥95% |
The tri-halogenated structure, with two bromine atoms and one chlorine atom, contributes to its specific chemical properties and reactivity profile in various chemical transformations .
Comparative Analysis with Related Compounds
To better understand the position of 3,5-Dibromo-4-chloropyridin-2-amine in the landscape of halogenated aminopyridines, it is valuable to compare it with structurally similar compounds.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|---|
| 3,5-Dibromo-4-chloropyridin-2-amine | 1242329-23-2 | C₅H₃Br₂ClN₂ | 286.35 | Reference compound |
| 4-Amino-3,5-dichloropyridine | 22889-78-7 | C₅H₄Cl₂N₂ | 163.00 | Contains 2 chlorine atoms instead of 2 bromine and 1 chlorine; amine at position 4 |
| 3,5-Dibromo-6-chloropyridin-2-amine | 1261269-84-4 | C₅H₃Br₂ClN₂ | 286.35 | Chlorine at position 6 instead of position 4 |
These structural variations result in different physical properties. For example, 4-Amino-3,5-dichloropyridine has a melting point of 159°C, a boiling point of approximately 250.8±35.0°C, and a density of about 1.497±0.06 g/cm³ . Such comparisons provide insights into structure-property relationships within this class of compounds.
Applications in Chemical and Pharmaceutical Research
3,5-Dibromo-4-chloropyridin-2-amine serves primarily as a valuable intermediate in synthetic organic chemistry and pharmaceutical development.
Synthetic Utility
The compound's utility derives from its strategically positioned functional groups:
-
Three halogen substituents (two bromine atoms and one chlorine atom) that can participate in various coupling reactions
-
The amino group at position 2, which allows for further functionalization
These features make it an attractive building block for creating more complex molecular structures, particularly in medicinal chemistry applications .
Medicinal Chemistry Applications
In pharmaceutical research, halogenated aminopyridines have demonstrated importance as:
-
Key intermediates in drug synthesis
-
Building blocks for bioactive compounds
-
Precursors for natural product synthesis
The specific positioning of halogens in 3,5-Dibromo-4-chloropyridin-2-amine can influence:
-
Metabolic stability
-
Binding affinity to biological targets
-
Pharmacokinetic properties of resulting compounds
| Desired Concentration | Amount of Compound |
|---|---|
| 1 mg | |
| 1 mM | 3.4922 mL |
| 5 mM | 0.6984 mL |
| 10 mM | 0.3492 mL |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume